Anagrelide-13C3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

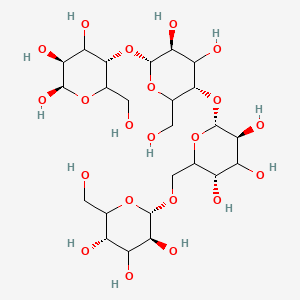

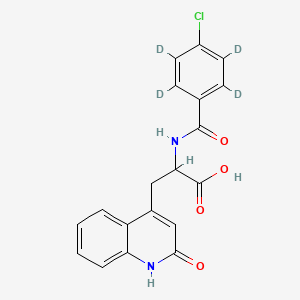

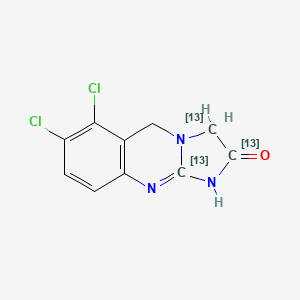

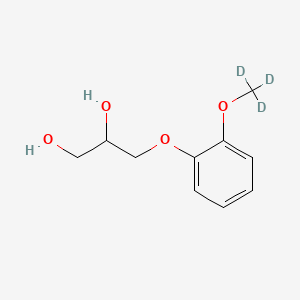

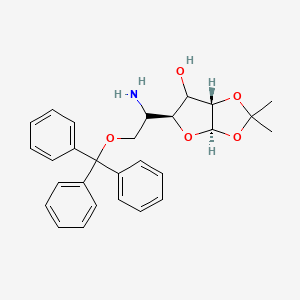

Anagrelide-13C3 is a labeled type III phosphodiesterase inhibitor . It has a molecular weight of 259.07 and a molecular formula of C7(13C)3H7Cl2N3O . It is known to produce potent thrombocytopenic effects via inhibition of megakaryocyte maturation and inhibits platelet aggregation .

Synthesis Analysis

The synthesis of Anagrelide-13C3 involves a hydroformylation approach to the synthesis of [13C3]propionaldehyde, using gas surrogates . This provides a straightforward method to prepare bioactive molecules with three 13C labels .

Molecular Structure Analysis

Anagrelide-13C3 forms complexes with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) by binding to the PDE3A enzymatic pocket . The resulting small molecule-modified interface binds to the short helix (E552-I558) of SLFN12 through hydrophobic interactions, thus “gluing” the two proteins together .

Chemical Reactions Analysis

Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .

Physical And Chemical Properties Analysis

Anagrelide-13C3 is an inhibitor of phosphodiesterase 3 (PDE3; IC50 = 36 nM for the human platelet enzyme) . It inhibits thrombopoietin-induced megakaryocytopoiesis of isolated human CD34+ progenitor cells .

科学的研究の応用

Anagrelide has a selective thrombocytopenic effect in humans, primarily influencing the postmitotic phase of megakaryocyte development. It decreases platelet production by reducing megakaryocyte size and ploidy, as well as disrupting full megakaryocyte maturation (Mazur et al., 1992).

Long-term use of Anagrelide in young patients with essential thrombocythemia (ET) suggests that it is effective in maintaining platelet count control with decreased reporting of initial side effects over time (Storen & Tefferi, 2001).

Clinical studies have found that Anagrelide is effective in treating thrombocythemia in myeloproliferative diseases, but it is associated with side effects such as palpitations, headache, nausea, and fatigue. However, patients who tolerate Anagrelide well find it a valuable treatment option (Birgegard et al., 2004).

Anagrelide represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction, indicating a mechanism of action in suppressing megakaryocytopoiesis that is PDEIII-independent and differentiation context-specific (Ahluwalia et al., 2010).

Research using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells revealed that Anagrelide inhibits proliferation and platelet generation, highlighting its specific suppression of megakaryogenesis and platelet formation-related genes (Takaishi et al., 2018).

Anagrelide's mechanism of action in essential thrombocythemia might involve its interference with megakaryocyte maturation, as it has been shown to exert potent platelet-reducing activity in this condition (Tefferi et al., 1997).

作用機序

Safety and Hazards

Anagrelide is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood) . It works to decrease the production of platelets in the body . However, adverse events occurred in some patients, and tended to be slightly more severe in patients with cardiac failure .

将来の方向性

特性

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXOEAOVRKTNQ-PTCNTQLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)